N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Description
N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a 4-bromobenzylthio group at the 5-position and a 3,5-dimethylbenzamide moiety at the 2-position. The 3,5-dimethylbenzamide substituent introduces steric and electronic effects that may influence binding to biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS2/c1-11-7-12(2)9-14(8-11)16(23)20-17-21-22-18(25-17)24-10-13-3-5-15(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVUSAXNVQFCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
Thiosemicarbazides undergo cyclodehydration with carboxylic acids or acyl chlorides in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid. For example:
$$
\text{Thiosemicarbazide} + \text{RCOCl} \xrightarrow{\text{POCl}_3} 2\text{-Amino-5-substituted-1,3,4-thiadiazole}
$$
Conditions :
Hurd-Mori Reaction
Hydrazines react with thiocyanates in acidic media to form 2-amino-1,3,4-thiadiazoles:
$$
\text{Hydrazine} + \text{Alkyl thiocyanate} \xrightarrow{\text{HCl}} 2\text{-Amino-5-alkyl-1,3,4-thiadiazole}
$$
Optimization :
- Use of N-bromosuccinimide (NBS) for electrophilic bromination at position 5 is avoided here, as the bromine is introduced later via the benzyl group.
Introduction of the 4-Bromobenzylthio Group
The thiol group at position 5 of 2-amino-1,3,4-thiadiazole undergoes nucleophilic substitution with 4-bromobenzyl bromide:
Alkylation Protocol
$$
2\text{-Amino-5-mercapto-1,3,4-thiadiazole} + \text{4-Bromobenzyl bromide} \xrightarrow{\text{Base}} \text{2-Amino-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole}
$$
Key Parameters :
- Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA)
- Solvent : DMF or acetonitrile
- Temperature : 60–80°C, 4–6 hours
- Yield : 65–78%
Mechanistic Insight :
The thiolate ion attacks the electrophilic benzyl carbon, displacing bromide. Steric hindrance from the 4-bromo substituent necessitates prolonged reaction times.
Amidation with 3,5-Dimethylbenzoyl Chloride
The final step involves coupling the 2-amino group of the thiadiazole with 3,5-dimethylbenzoyl chloride:
Acylation Reaction
$$
\text{2-Amino-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole} + \text{3,5-Dimethylbenzoyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Optimized Conditions :
- Coupling Agent : HATU or DCC
- Solvent : Tetrahydrofuran (THF) or dichloromethane
- Base : N,N-Diisopropylethylamine (DIPEA)
- Temperature : 0°C to room temperature, 12–24 hours
- Yield : 80–90%
Purification :
- Crude product is washed with 5% HCl, extracted into ethyl acetate, and recrystallized from ethanol/water.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Synthesis
A streamlined approach combines cyclization, alkylation, and amidation in one pot:
- Cyclize thiosemicarbazide with POCl₃.
- Alkylate in situ with 4-bromobenzyl bromide.
- Acylate with 3,5-dimethylbenzoyl chloride.
Advantages :
Challenges :
- Compatibility of reagents requires precise stoichiometry.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the alkylation and acylation steps:
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (CDCl₃) : δ 8.04–8.007 (m, 1H), 7.61–7.57 (m, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 2.45 (s, 6H, CH₃).
- IR (KBr) : 3331 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O).
- MS : m/z 434.4 [M+H]⁺.
Purity Assessment :
Industrial-Scale Considerations
Cost-Efficiency :
- Use of DMF as a solvent balances reactivity and cost.
- Recycling catalysts (e.g., K₂CO₃) reduces waste.
Safety Protocols :
- 4-Bromobenzyl bromide is a lachrymator; reactions require fume hoods.
- POCl₃ handling mandates anhydrous conditions.
Challenges and Mitigation Strategies
Competing Side Reactions
Purification Difficulties
- Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation. The thiadiazole ring can also interact with metal ions, affecting various biochemical processes .
Comparison with Similar Compounds
Key Observations :
- Amide Variations: Replacing phenoxyacetamide (5j, 5m) with 3,5-dimethylbenzamide introduces steric bulk, which could alter binding interactions in biological targets .
Antitumor Activity
Anticonvulsant Activity
- 4-Fluorophenylurea Analog : 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea showed ED50 = 0.65 μmol/kg in MES tests, attributed to the dichlorobenzylthio group’s electron-withdrawing effects .
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.35 g/mol. The compound features a thiadiazole ring , which is known for its pharmacological properties, along with a bromobenzylthio group that enhances lipophilicity and cellular penetration.
| Component | Description |
|---|---|
| Thiadiazole Ring | A five-membered ring containing nitrogen and sulfur, contributing to reactivity. |
| Bromobenzyl Group | Enhances lipophilicity and cellular uptake. |
| Dimethylbenzamide Moiety | Imparts additional biological activity and stability. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis.
Antifungal Activity
This compound also demonstrates notable antifungal properties . Studies have reported its efficacy against common fungal pathogens such as Candida spp. and Aspergillus spp. The antifungal activity is attributed to the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.
Anticancer Potential
In addition to its antimicrobial and antifungal activities, this compound has been investigated for anticancer properties . Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth in animal models has been documented, showcasing its potential as an anticancer therapeutic.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Membrane Disruption : It alters the permeability of microbial membranes leading to cell death.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells results in programmed cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antibacterial Efficacy Study : In a study conducted on various bacterial strains (e.g., E. coli and S. aureus), the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL.
- Fungal Resistance Study : A comparative analysis demonstrated that this compound was effective against azole-resistant strains of Candida.
- Cancer Cell Line Study : Research involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 12 µM.
Q & A
Q. How can the synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide be optimized for higher yield and purity?
Methodological Answer: The multi-step synthesis involves forming the thiadiazole core, followed by bromobenzyl thioether linkage and benzamide coupling. Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for thioether formation .
- Catalyst use : Bases like KOH or NaH enhance reaction rates during thiadiazole ring closure .
- Temperature control : Maintaining 60–80°C during cyclization prevents side-product formation .
- Purification : Column chromatography with gradients (hexane/ethyl acetate) isolates the compound >95% purity .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR validate the thiadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and benzamide carbonyl (δ 168–170 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 420.35 confirm the molecular formula .
- IR spectroscopy : Stretching bands for C=S (650–750 cm) and C=O (1650–1700 cm) verify functional groups .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli (MIC values <50 µg/mL suggest potency) .
- Enzyme inhibition : Fluorescence-based assays targeting CDKs (IC determination) to assess anticancer potential .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (EC <10 µM indicates efficacy) .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for this compound’s observed bioactivity?
Methodological Answer:
- Target identification : Use affinity chromatography or SPR to screen for protein binding partners (e.g., CDKs, tubulin) .
- Molecular docking : Simulate interactions with CDK2 (PDB ID: 1HCL) to predict binding modes and key residues (e.g., Lys33, Asp145) .
- Kinetic studies : Measure enzyme inhibition kinetics (e.g., K values) under varied substrate concentrations to classify inhibition type .
Q. How can structure-activity relationship (SAR) studies improve potency against specific targets?
Methodological Answer:
- Substituent variation : Replace the 4-bromobenzyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to modulate solubility and metabolic stability .
- Data-driven design : Use QSAR models correlating logP, polar surface area, and IC values to prioritize analogs .
Q. Table 1: SAR Trends in Thiadiazole Derivatives
Q. How can contradictory data in biological activity across studies be resolved?
Methodological Answer:
- Assay standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin) or enzyme sources (recombinant vs. cell lysate) .
- Structural validation : Re-characterize batches via HPLC to rule out impurities affecting bioactivity .
- Meta-analysis : Pool data from analogs (e.g., 3,5-dimethyl vs. 3-nitrobenzamide derivatives) to identify substituent-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
